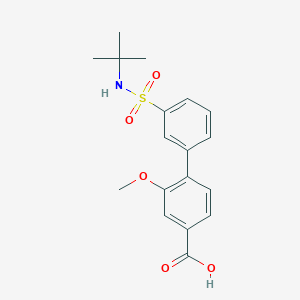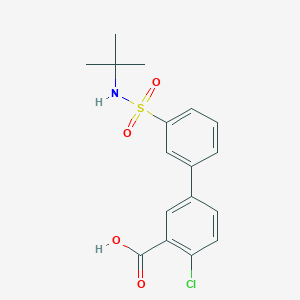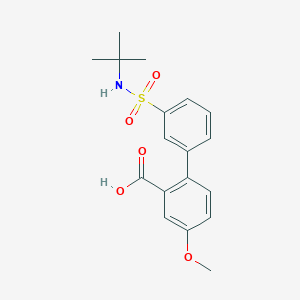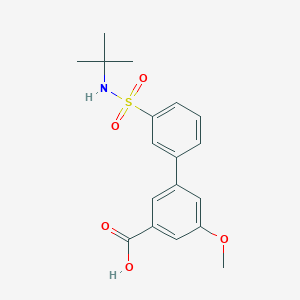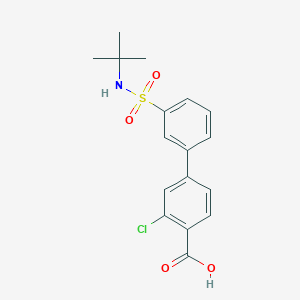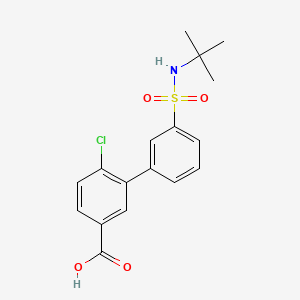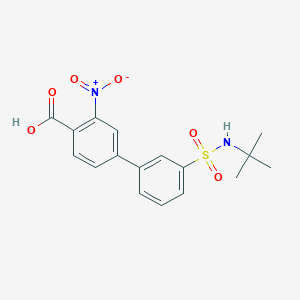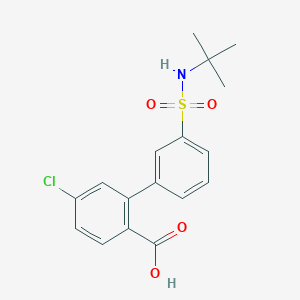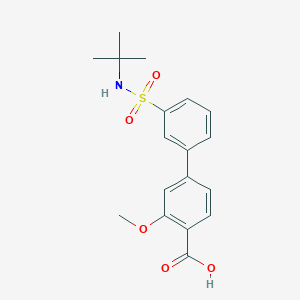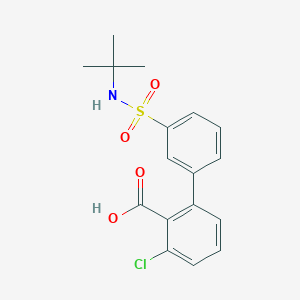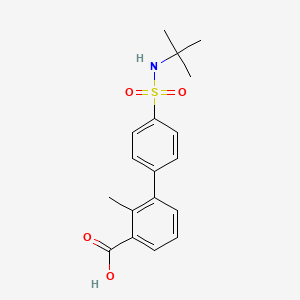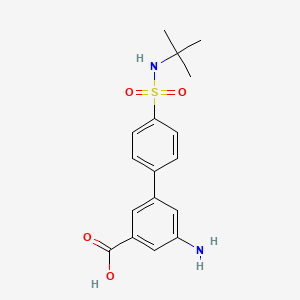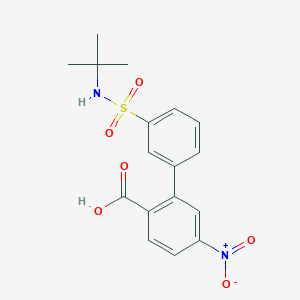
2-(3-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid is an organic compound that features a sulfonamide group, a nitro group, and a carboxylic acid group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the t-butyl group can be replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols.
Esterification: Alcohols with sulfuric acid or other acid catalysts.
Major Products Formed
Reduction: Formation of 2-(3-t-Butylsulfamoylphenyl)-4-aminobenzoic acid.
Substitution: Formation of various substituted sulfonamides.
Esterification: Formation of esters of this compound.
Scientific Research Applications
Medicinal Chemistry: The compound’s sulfonamide group is a common motif in pharmaceuticals, and its derivatives could be explored for antibacterial, antifungal, or anticancer activities.
Materials Science: The compound could be used in the synthesis of polymers or as a building block for more complex materials.
Biological Studies: The compound can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 2-(3-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid would depend on its specific application. In medicinal chemistry, the sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and exerting antibacterial effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
4-Nitrobenzoic Acid: Lacks the sulfonamide group but shares the nitro and carboxylic acid functionalities.
N-(tert-Butyl)-4-nitrobenzenesulfonamide: Similar structure but lacks the carboxylic acid group.
Uniqueness
2-(3-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid is unique due to the combination of its functional groups, which allows for a wide range of chemical reactivity and potential biological activity. The presence of the t-butyl group can also influence the compound’s steric properties and its interactions with biological targets.
Properties
IUPAC Name |
2-[3-(tert-butylsulfamoyl)phenyl]-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-17(2,3)18-26(24,25)13-6-4-5-11(9-13)15-10-12(19(22)23)7-8-14(15)16(20)21/h4-10,18H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSGNVHUSUOEPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
